molecular formula C12H20O5 B14284162 Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester CAS No. 163271-99-6

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester

Cat. No.: B14284162
CAS No.: 163271-99-6
M. Wt: 244.28 g/mol
InChI Key: PIADVPBBZAOCJC-UHFFFAOYSA-N
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Description

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester is an organic compound with the molecular formula C10H16O4. It is a diethyl ester derivative of propanedioic acid, featuring a (1-methoxy-2-propenyl)methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions. The (1-methoxy-2-propenyl)methyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar diethyl ester of malonic acid, used in organic synthesis.

    Diethyl allylmalonate: Another ester derivative with an allyl group, used in similar applications.

Uniqueness

Propanedioic acid, (1-methoxy-2-propenyl)methyl-, diethyl ester is unique due to the presence of the (1-methoxy-2-propenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other ester derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

163271-99-6

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(1-methoxyprop-2-enyl)-2-methylpropanedioate

InChI

InChI=1S/C12H20O5/c1-6-9(15-5)12(4,10(13)16-7-2)11(14)17-8-3/h6,9H,1,7-8H2,2-5H3

InChI Key

PIADVPBBZAOCJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C=C)OC)C(=O)OCC

Origin of Product

United States

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